

A Comparative Study of Dodecane and Iso-dodecane Combustion Characteristics

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Compound of Interest

Compound Name: Dodecane

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This guide provides an objective comparison of the combustion characteristics of n-**dodecane** and its isomer, iso-**dodecane** (2,2,4,6,6-pentamethylheptane). As key components in surrogate models for jet fuel and diesel, a thorough understanding of their individual combustion behaviors is paramount for the development of advanced propulsion systems and alternative fuels. This document summarizes key experimental data and provides detailed methodologies for the cited experiments.

Executive Summary

N-**dodecane**, a straight-chain alkane, and iso-**dodecane**, a highly branched alkane, exhibit distinct combustion behaviors despite having the same chemical formula ($C_{12}H_{26}$). These differences are primarily attributed to their molecular structures. N-**dodecane** generally exhibits shorter ignition delay times and a more pronounced negative temperature coefficient (NTC) region, indicating a higher reactivity at lower temperatures. Conversely, the branched structure of iso-**dodecane** leads to a higher resistance to autoignition, making it less reactive. This guide presents a quantitative comparison of their ignition delay times and laminar flame speeds under various experimental conditions.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies on the combustion of n-**dodecane** and iso-**dodecane**.

Table 1: Ignition Delay Times of n-Dodecane/Air Mixtures

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (ms)	Experimental Facility
775 - 1160	40, 60, 80	1.0, 2.0	Varies	High-Pressure Shock Tube
943 - 1177	18 - 31	0.5, 1.0	Varies	Heated, High-Pressure Shock Tube[1]
750 - 800	3.25	~1.0	~23.7 - 32.2	Rapid Compression Facility[2]
621 - 1320	8, 15	0.5, 1.0, 1.5	Varies	Heated Rapid Compression Machine & Shock Tube[3]
727 - 1422	15 - 34	0.5, 1.0	Varies	Heated, High-Pressure Shock Tube[1]

Table 2: Ignition Delay Times of Iso-dodecane/Air Mixtures

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Ignition Delay Time (ms)	Experimental Facility
603 - 1376	15, 20	0.5, 1.0, 1.5	Varies	Rapid Compression Machine & Shock Tube[4]
980 - 1800	16	Lean	Varies	Not Specified[4][5]
600 - 1300	15, 20, 40	Lean, Stoichiometric, Rich	Varies	Not Specified[5]
600 - 900	15, 20, 30	0.7, 1.0, 1.2, 2.0	Varies	Rapid Compression Machine[6]

Table 3: Laminar Flame Speeds of n-Dodecane/Air Mixtures

Temperature (K)	Pressure (atm)	Equivalence Ratio (Φ)	Peak Laminar Flame Speed (cm/s)
473	1	0.6 - 2.0	Varies[7]
353 - 610	Not Specified	0.7 - 1.4	Varies[7]
400, 470	1	Varies	~40 - 70
473	2, 4, 6	~1.1	Varies[8]

Note: Direct comparative data for the laminar flame speed of iso-**dodecane** was not readily available in the initial search. However, one study compared simulation results with experimental data for an alcohol-to-jet (ATJ) fuel primarily composed of iso-**dodecane**, showing good agreement.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections describe the key experimental setups used in the cited studies.

Shock Tube (ST)

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A typical shock tube experiment involves the following steps:

- **Mixture Preparation:** A mixture of the fuel (**n-dodecane** or **iso-dodecane**) and an oxidizer (typically air) is prepared in a mixing vessel. The mole fractions of the components are controlled to achieve the desired equivalence ratio.
- **Shock Wave Generation:** A high-pressure driver gas is separated from the low-pressure experimental gas mixture by a diaphragm. The diaphragm is ruptured, generating a shock wave that propagates through the experimental gas, rapidly heating and compressing it.
- **Ignition Delay Measurement:** The time interval between the passage of the reflected shock wave and the onset of combustion is measured. This is typically detected by monitoring pressure changes or the emission of specific light signatures (e.g., OH* chemiluminescence).^{[1][9]}

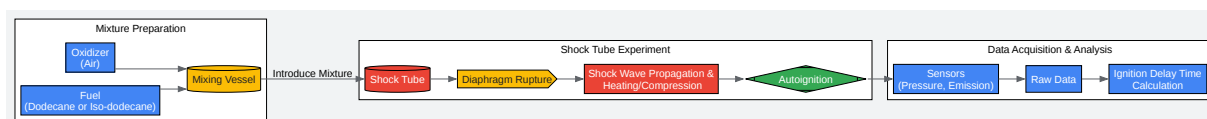
Rapid Compression Machine (RCM)

Rapid Compression Machines are employed to investigate autoignition phenomena at lower to intermediate temperatures, conditions more relevant to internal combustion engines. The experimental protocol is as follows:

- **Mixture Introduction:** A premixed fuel/air mixture is introduced into a reaction chamber.
- **Compression:** A piston rapidly compresses the mixture, increasing its temperature and pressure to conditions that can induce autoignition.
- **Ignition Delay Measurement:** The ignition delay time is defined as the period from the end of compression to the maximum rate of pressure rise due to combustion.^{[2][3]} Pressure transducers are used to monitor the pressure history within the chamber.

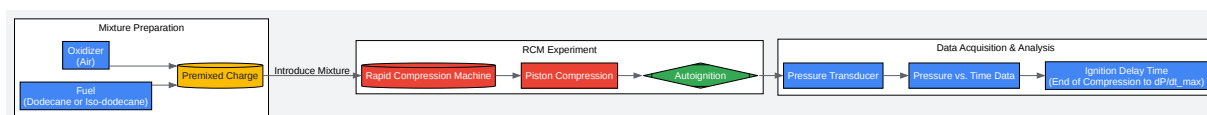
Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship of key parameters in combustion studies.



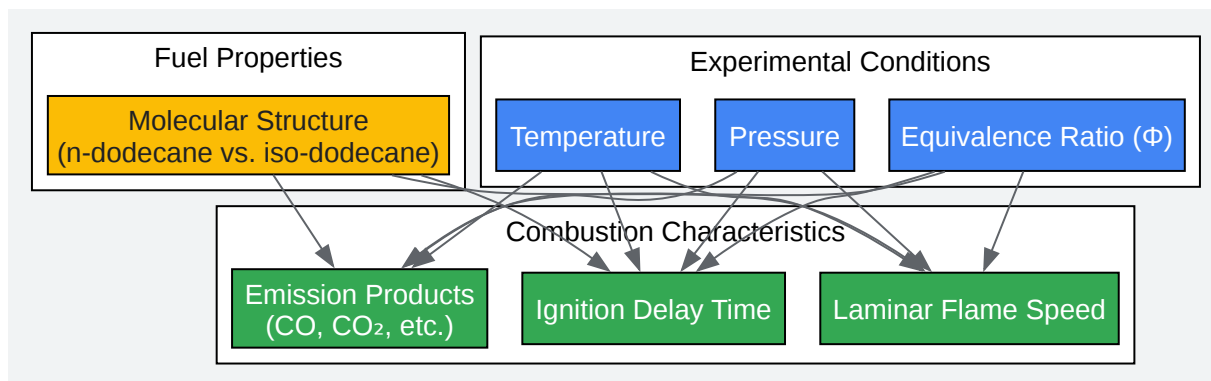
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Shock Tube Experimental Workflow



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Rapid Compression Machine Experimental Workflow



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Key Parameter Relationships in Combustion

Concluding Remarks

The experimental data clearly indicates that the molecular structure plays a pivotal role in the combustion characteristics of **dodecane** isomers. N-**dodecane**, with its linear chain, is more prone to autoignition, especially at lower temperatures. In contrast, the highly branched structure of iso-**dodecane** enhances its resistance to knocking, a critical property for spark-ignition engines. These fundamental differences are essential considerations for the formulation of surrogate fuel models that accurately represent the combustion behavior of real-world transportation fuels. Further research providing direct comparative data under identical experimental conditions, particularly for laminar flame speed and detailed species profiles, would be invaluable for refining these models.

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